molecular formula C28H49NOS B1233068 N-[2,6-di(propan-2-yl)phenyl]-2-tetradecylsulfanylacetamide

N-[2,6-di(propan-2-yl)phenyl]-2-tetradecylsulfanylacetamide

Cat. No.: B1233068
M. Wt: 447.8 g/mol
InChI Key: KRMKZDOWCOBWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HL-004, also known as 2’,6’-diisopropyl-2-(tetradecylthio)acetanilide, is a small molecule drug that functions as an inhibitor of acyl coenzyme A:cholesterol acyltransferase 1 (SOAT1). This enzyme plays a crucial role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A. HL-004 has been investigated for its potential therapeutic applications in treating cardiovascular diseases, hypercholesterolemia, and hyperlipidemias .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HL-004 involves multiple steps, starting with the preparation of the acetanilide core structure. The key steps include:

Industrial Production Methods

Industrial production of HL-004 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts alkylation step and the use of automated systems for purification and isolation of the final product. The reaction conditions are carefully controlled to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

HL-004 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

HL-004 exerts its effects by inhibiting the activity of acyl coenzyme A:cholesterol acyltransferase 1. This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesteryl esters. By inhibiting this enzyme, HL-004 reduces the formation of cholesteryl esters, leading to a decrease in cholesterol levels within cells. This reduction in cholesterol levels can help prevent the development of atherosclerosis and other cardiovascular diseases .

Comparison with Similar Compounds

HL-004 is unique in its structure and mechanism of action compared to other acyl coenzyme A:cholesterol acyltransferase 1 inhibitors. Similar compounds include:

HL-004 stands out due to its high potency and selectivity for acyl coenzyme A:cholesterol acyltransferase 1, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C28H49NOS

Molecular Weight

447.8 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-2-tetradecylsulfanylacetamide

InChI

InChI=1S/C28H49NOS/c1-6-7-8-9-10-11-12-13-14-15-16-17-21-31-22-27(30)29-28-25(23(2)3)19-18-20-26(28)24(4)5/h18-20,23-24H,6-17,21-22H2,1-5H3,(H,29,30)

InChI Key

KRMKZDOWCOBWNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCSCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C

Synonyms

2',6'-diisopropyl-2-(tetradecylthio)acetanilide
HL 004
HL-004

Origin of Product

United States

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